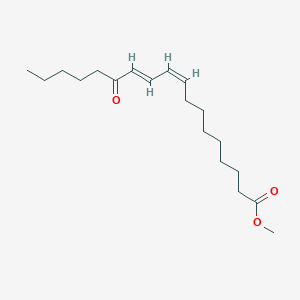
9,11-Octadecadienoic acid, 13-oxo-, methyl ester, (9Z,11E)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,11-Octadecadienoic acid, 13-oxo-, methyl ester, (9Z,11E)- is a conjugated polyunsaturated fatty acid methyl ester. This compound is characterized by the presence of a conjugated diene system and an oxo group at the 13th position. It is commonly found in plant seed oils and has been studied for its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,11-Octadecadienoic acid, 13-oxo-, methyl ester, (9Z,11E)- typically involves the esterification of the corresponding free acid. One common method is the reaction of 9,11-Octadecadienoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
Industrial production of this compound often involves the extraction of the free acid from natural sources, followed by esterification. The extraction process may include solvent extraction, followed by purification steps such as distillation or chromatography to isolate the desired compound. The esterification step is similar to the laboratory synthesis, using methanol and an acid catalyst.
Chemical Reactions Analysis
Types of Reactions
9,11-Octadecadienoic acid, 13-oxo-, methyl ester, (9Z,11E)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroperoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can participate in substitution reactions, particularly at the oxo group or the double bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen, often in the presence of a catalyst.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Hydroperoxides, epoxides, and other oxygenated derivatives.
Reduction: Hydroxy derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a precursor for the synthesis of other complex molecules.
Biology: Investigated for its role in cellular signaling and metabolism.
Medicine: Studied for its potential anti-inflammatory and anticancer properties.
Industry: Used in the formulation of various products, including cosmetics and pharmaceuticals.
Mechanism of Action
The mechanism of action of 9,11-Octadecadienoic acid, 13-oxo-, methyl ester, (9Z,11E)- involves its interaction with cellular targets such as enzymes and receptors. It can modulate signaling pathways involved in inflammation and cell proliferation. The compound’s effects are mediated through its ability to interact with peroxisome proliferator-activated receptors (PPARs), which regulate gene expression related to lipid metabolism and inflammation.
Comparison with Similar Compounds
Similar Compounds
Methyl 9(Z), 11(E)-octadecadienoate: Another conjugated linoleic acid ester with potential anticancer properties.
Conjugated (9Z,11E)-Linoleic acid: A naturally occurring fatty acid with anti-cancer, anti-atherogenic, and anti-diabetic properties.
9(Z),11(E), 13(E)-Octadecatrienoic Acid methyl ester: A polyunsaturated fatty acid methyl ester found in plant seed oils.
Uniqueness
9,11-Octadecadienoic acid, 13-oxo-, methyl ester, (9Z,11E)- is unique due to the presence of the oxo group at the 13th position, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. Its ability to modulate PPARs and its potential anti-inflammatory and anticancer properties make it a compound of significant interest in scientific research.
Properties
CAS No. |
79790-32-2 |
|---|---|
Molecular Formula |
C19H32O3 |
Molecular Weight |
308.5 g/mol |
IUPAC Name |
methyl (9Z,11E)-13-oxooctadeca-9,11-dienoate |
InChI |
InChI=1S/C19H32O3/c1-3-4-12-15-18(20)16-13-10-8-6-5-7-9-11-14-17-19(21)22-2/h8,10,13,16H,3-7,9,11-12,14-15,17H2,1-2H3/b10-8-,16-13+ |
InChI Key |
HUDBAHZLUKDZOP-GDVMHIJESA-N |
Isomeric SMILES |
CCCCCC(=O)/C=C/C=C\CCCCCCCC(=O)OC |
Canonical SMILES |
CCCCCC(=O)C=CC=CCCCCCCCC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















